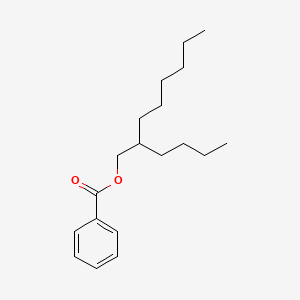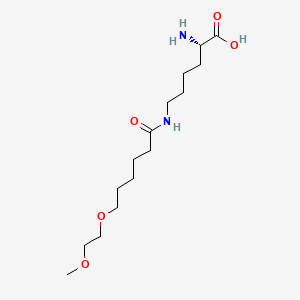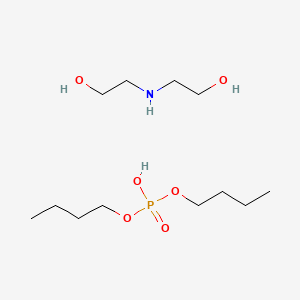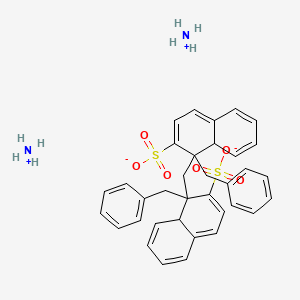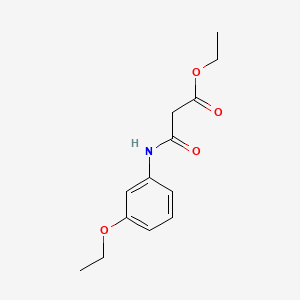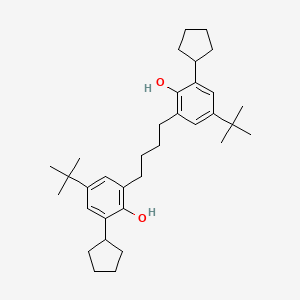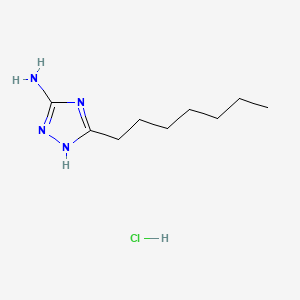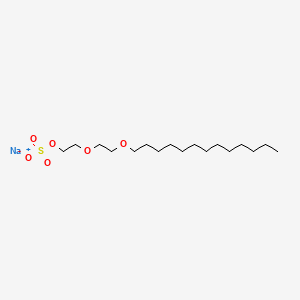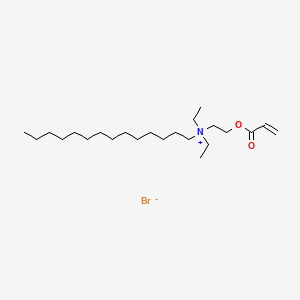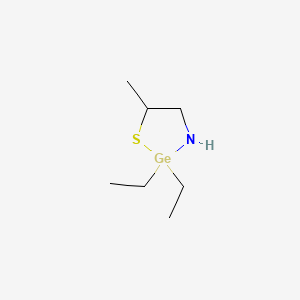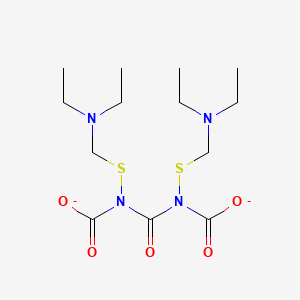
2-(6-methylheptyl)phenolate;triphenyl(propyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-methylheptyl)phenolate;triphenyl(propyl)phosphanium is a compound with a complex structure that combines a phenolate group with a triphenylphosphanium moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methylheptyl)phenolate;triphenyl(propyl)phosphanium typically involves the reaction of 2-(6-methylheptyl)phenol with triphenyl(propyl)phosphonium bromide. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the phenolate ion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(6-methylheptyl)phenolate;triphenyl(propyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The phenolate group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenolate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
2-(6-methylheptyl)phenolate;triphenyl(propyl)phosphanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-methylheptyl)phenolate;triphenyl(propyl)phosphanium involves its interaction with specific molecular targets. The phenolate group can interact with enzymes and proteins, affecting their function. The triphenylphosphanium moiety can facilitate the compound’s entry into cells and its interaction with intracellular targets, such as mitochondria .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphonium derivatives: Compounds like triphenylmethylphosphonium and triphenylethylphosphonium share similar structural features.
Phenolate derivatives: Compounds such as 2-(6-methylheptyl)phenol and other alkylphenolates are structurally related.
Uniqueness
This dual functionality makes it a versatile compound in various research and industrial contexts .
Properties
CAS No. |
94481-64-8 |
|---|---|
Molecular Formula |
C35H43OP |
Molecular Weight |
510.7 g/mol |
IUPAC Name |
2-(6-methylheptyl)phenolate;triphenyl(propyl)phosphanium |
InChI |
InChI=1S/C21H22P.C14H22O/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)15/h3-17H,2,18H2,1H3;6-7,10-12,15H,3-5,8-9H2,1-2H3/q+1;/p-1 |
InChI Key |
ZNYUZIQARRQBDX-UHFFFAOYSA-M |
Canonical SMILES |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)CCCCCC1=CC=CC=C1[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


